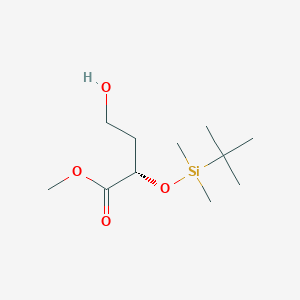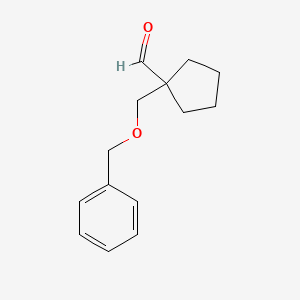
1-methoxy-3-(2-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methoxy-3-(2-phenylphenyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-3-methoxybenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the bromine atom is replaced by the phenoxy group.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 1-bromo-3-methoxybenzene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-3-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group, forming 1-hydroxy-3-(2-phenylphenyl)benzene.
Reduction: Reduction reactions can convert the phenoxy group to a phenyl group, forming 1-methoxy-3-phenylbenzene.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Nitration: 1-methoxy-3-(2-nitrophenyl)benzene
Oxidation: 1-hydroxy-3-(2-phenylphenyl)benzene
Reduction: 1-methoxy-3-phenylbenzene
Scientific Research Applications
1-methoxy-3-(2-phenylphenyl)benzene has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, such as fragrances and dyes.
Mechanism of Action
The mechanism of action of 1-methoxy-3-(2-phenylphenyl)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound’s structure allows it to interact with multiple targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-4-phenoxybenzene: Similar structure but with the phenoxy group at the 4 position.
1-methoxy-2-phenoxybenzene: Similar structure but with the phenoxy group at the 2 position.
1-methoxy-3-phenylbenzene: Similar structure but without the phenoxy group.
Uniqueness
1-methoxy-3-(2-phenylphenyl)benzene is unique due to the specific positioning of the methoxy and phenoxy groups, which imparts distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16O |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-methoxy-3-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-17-11-7-10-16(14-17)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3 |
InChI Key |
CHVIYHLZCYAVMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(2-Chloro-6-nitrophenyl)amino]-1-propanol](/img/structure/B8363774.png)



